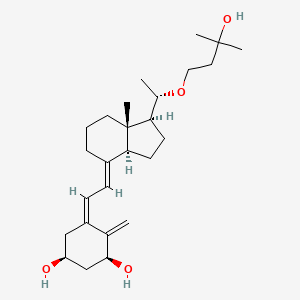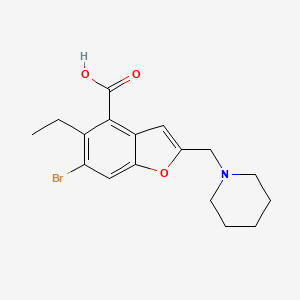![molecular formula C12H10BrClFN3O B12932514 2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including bromine, chlorine, and fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of 2-aminopyridines and nitriles as starting materials, with the reaction being catalyzed by copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact of the synthesis process. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodobenzene diacetate (IBD) to form oxidized derivatives.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (IBD) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce triazolopyridine derivatives with reduced halogen content .
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of novel drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: It is employed in the development of light-emitting materials for organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of Janus kinases (JAKs) or GPR40 receptors, thereby affecting signaling pathways involved in inflammation and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the bromine, chlorine, and fluorine substituents.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting different pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring, used as CDK2 inhibitors in cancer treatment.
Uniqueness
2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of multiple halogen substituents, which enhance its electronic properties and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct profile that differentiates it from other triazolopyridine derivatives .
Eigenschaften
Molekularformel |
C12H10BrClFN3O |
|---|---|
Molekulargewicht |
346.58 g/mol |
IUPAC-Name |
2-bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10BrClFN3O/c13-12-16-11-10(2-1-3-18(11)17-12)19-9-5-7(14)4-8(15)6-9/h4-6,10H,1-3H2 |
InChI-Schlüssel |
HWKUSNKKEOIVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=CC(=CC(=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


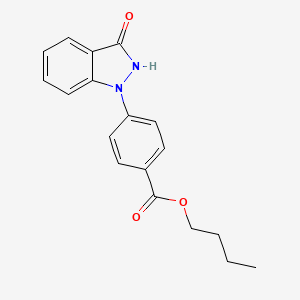

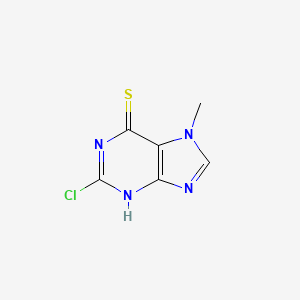
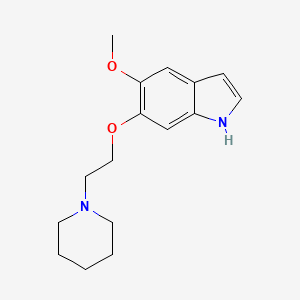

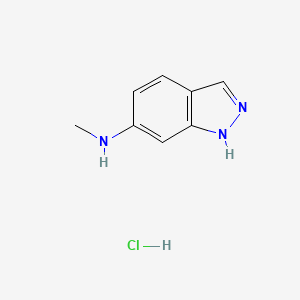
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
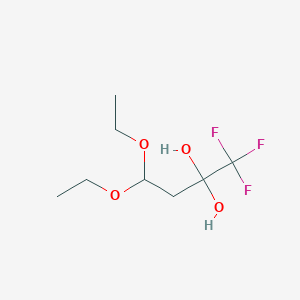
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)
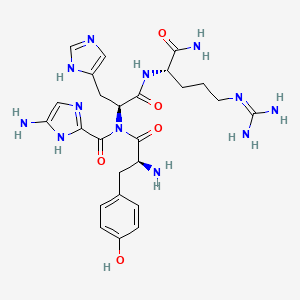

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
